molecular formula C26H28O14 B1596250 Morindin CAS No. 60450-21-7

Morindin

Cat. No.: B1596250
CAS No.: 60450-21-7
M. Wt: 564.5 g/mol
InChI Key: UVLAQGRQOILFBG-UHCLWRNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morindin is an anthraquinone glycoside found in several species of the Morinda genus, particularly Morinda tinctoria (Indian mulberry tree) and Morinda citrifolia (noni). It is known for its bright red aglycone, morindone, which is produced through chemical or enzymatic hydrolysis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morindin involves the extraction from natural sources such as the roots of Morinda species. The process typically includes:

    Extraction: The roots are dried and powdered, followed by extraction using solvents like ethanol or methanol.

    Hydrolysis: The extracted this compound undergoes hydrolysis to yield morindone.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Morinda species. The process includes:

Chemical Reactions Analysis

Types of Reactions

Morindin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Morindin has a wide range of applications in scientific research:

    Chemistry: Used as a natural dye and in the study of anthraquinone derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential anticancer, anti-inflammatory, and analgesic effects.

    Industry: Used in the production of natural dyes and pigments.

Comparison with Similar Compounds

Morindin is compared with other anthraquinone glycosides such as:

Uniqueness

This compound is unique due to its dual role as a natural dye and a bioactive compound with potential therapeutic applications. Its ability to undergo hydrolysis to form morindone adds to its versatility .

Properties

IUPAC Name

1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAQGRQOILFBG-UHCLWRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209193
Record name Morindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60450-21-7
Record name Morindin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORINDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morindin
Reactant of Route 2
Morindin
Reactant of Route 3
Morindin
Reactant of Route 4
Morindin
Reactant of Route 5
Morindin
Reactant of Route 6
Morindin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.